N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a dinitrobenzamide moiety, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the dinitrobenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites, altering protein conformation, or inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and dinitrobenzamide compounds. Examples are:
- N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
What sets N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide apart is its unique combination of a quinazolinone core and a dinitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O6/c1-13-23-20-8-7-15(11-19(20)22(29)25(13)16-5-3-2-4-6-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWWQNVQRXRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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